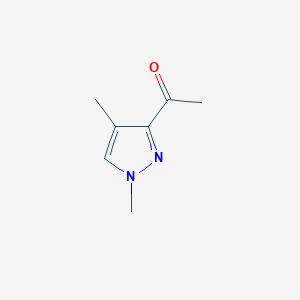

1-(1,4-Dimethyl-1H-pyrazol-3-yl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

1-(1,4-dimethylpyrazol-3-yl)ethanone |

InChI |

InChI=1S/C7H10N2O/c1-5-4-9(3)8-7(5)6(2)10/h4H,1-3H3 |

InChI Key |

KJVBLCMUGHNZRT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1C(=O)C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Elaborate Reaction Pathways for 1 1,4 Dimethyl 1h Pyrazol 3 Yl Ethanone and Its Analogs

Established Synthetic Routes to Pyrazole-Substituted Ethanones

N-Alkylation Strategies for Pyrazole (B372694) Ring Functionalization

N-alkylation is a fundamental strategy for the functionalization of the pyrazole ring, allowing for the introduction of diverse substituents at the nitrogen atoms. This is crucial for the synthesis of 1,4-dimethyl-1H-pyrazol-3-yl)ethanone, where two methyl groups are present on the nitrogen atoms of the pyrazole ring.

Typically, N-alkylation is achieved by treating a pyrazole precursor with an alkylating agent in the presence of a base. semanticscholar.org The choice of base and solvent can significantly influence the regioselectivity of the alkylation, particularly in pyrazoles with a free NH group where alkylation can occur at either of the two nitrogen atoms. For instance, the use of trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst like camphorsulfonic acid (CSA) has been shown to be an effective method for N-alkylation of pyrazoles. semanticscholar.org This method provides good yields for a variety of benzylic, phenethyl, and benzhydryl trichloroacetimidates. semanticscholar.org

Enzyme-catalyzed N-alkylation has also emerged as a highly selective method. nih.gov A two-enzyme cascade system has been reported to achieve the methylation, ethylation, and propylation of pyrazoles with exceptional regioselectivity (>99%). nih.gov This biocatalytic approach utilizes a promiscuous enzyme to generate non-natural analogs of S-adenosyl-l-methionine from simple haloalkanes, which then serve as alkyl group donors in a reaction catalyzed by an engineered methyltransferase. nih.gov

| Alkylation Method | Reagents | Key Features |

| Acid-Catalyzed | Trichloroacetimidates, Brønsted acid (e.g., CSA) | Good yields for various alkyl groups. semanticscholar.org |

| Biocatalytic | Haloalkanes, two-enzyme cascade | High regioselectivity (>99%). nih.gov |

Sodium Salt Reactions in the Synthesis of Ethanone (B97240) Derivatives

The formation of a sodium salt of a pyrazole precursor is another common strategy to facilitate the introduction of substituents. By deprotonating the pyrazole ring with a strong base, such as sodium hydride, a more nucleophilic pyrazolide anion is generated. This anion can then readily react with an appropriate electrophile to introduce the desired functional group.

While direct search results on the use of sodium salt reactions specifically for 1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone are limited, this method is a general and widely applicable approach in pyrazole chemistry. The increased nucleophilicity of the pyrazolide anion makes it a versatile intermediate for reactions with various electrophiles, including those that would lead to the ethanone moiety.

Cyclocondensation Approaches: Knorr Pyrazole Synthesis and Related Methods

The Knorr pyrazole synthesis is a classic and widely used method for constructing the pyrazole ring itself. chemhelpasap.comslideshare.netjk-sci.com This reaction involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. chemhelpasap.comjk-sci.com The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. slideshare.netjk-sci.com

A variation of the Knorr synthesis utilizes a β-ketoester as the 1,3-dicarbonyl component. chemhelpasap.com The reaction begins with the condensation of the hydrazine with the ketone to form a hydrazone, which then undergoes cyclization. chemhelpasap.com The versatility of the Knorr synthesis allows for the preparation of a wide array of substituted pyrazoles by varying the substituents on both the hydrazine and the 1,3-dicarbonyl starting materials. For the synthesis of this compound, one could envision using a substituted hydrazine and a diketone that would provide the necessary methyl and acetyl groups at the desired positions.

Other cyclocondensation methods include the reaction of α,β-unsaturated carbonyl compounds containing a β-hydrogen with tosylhydrazones under microwave irradiation and solvent-free conditions to produce 3,5-disubstituted-1H-pyrazoles. mdpi.com Additionally, 1,3-dipolar cycloaddition reactions between tosylhydrazones and nitroalkenes provide a regioselective route to 3,4-diaryl-1H-pyrazoles. rsc.org

| Cyclocondensation Method | Reactants | Key Features |

| Knorr Pyrazole Synthesis | Hydrazine derivative, 1,3-dicarbonyl compound | Classic, versatile, acid-catalyzed. chemhelpasap.comslideshare.netjk-sci.com |

| Microwave-Assisted | Tosylhydrazone, α,β-unsaturated carbonyl compound | Solvent-free, rapid synthesis of 3,5-disubstituted pyrazoles. mdpi.com |

| 1,3-Dipolar Cycloaddition | Tosylhydrazone, nitroalkene | Regioselective synthesis of 3,4-disubstituted pyrazoles. rsc.org |

Utilization of β-Diketones as Versatile Precursors

β-Diketones, also known as 1,3-dicarbonyl compounds, are highly versatile precursors for the synthesis of pyrazoles. mdpi.comorganic-chemistry.orgnih.gov As mentioned in the Knorr synthesis, they readily react with hydrazines to form the pyrazole ring. mdpi.com The substitution pattern of the resulting pyrazole is determined by the structure of the β-diketone and the hydrazine used.

A one-pot synthesis of pyrazoles has been developed where 1,3-diketones are generated in situ from the reaction of ketones and acid chlorides. organic-chemistry.orgnih.gov These in situ-generated diketones are then immediately treated with hydrazine to form the pyrazole product. organic-chemistry.orgnih.gov This method is noted for its speed, generality, and chemoselectivity, allowing for the synthesis of complex and previously inaccessible pyrazoles. organic-chemistry.orgnih.gov The reaction tolerates a variety of functional groups, making it a powerful tool in synthetic organic chemistry. organic-chemistry.org

Innovative and Green Chemistry Approaches in Ethanone Synthesis

Solvent-Free Reaction Conditions

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. One of the key principles of green chemistry is the reduction or elimination of the use of hazardous solvents. tandfonline.com Solvent-free reaction conditions, often facilitated by grinding or microwave irradiation, have been successfully applied to the synthesis of pyrazole derivatives. mdpi.comtandfonline.comresearchgate.net

These methods offer several advantages, including reduced environmental impact, lower costs, and often shorter reaction times and simpler work-up procedures. tandfonline.comjetir.org For example, a green and efficient multicomponent one-pot synthesis of pyrano[2,3-c]pyrazoles has been described using an ionic liquid as a catalyst under solvent-free conditions. jetir.org Another study reported the synthesis of pyrazole derivatives in good yields (75–86%) at room temperature under solvent-free conditions in the presence of tetrabutylammonium (B224687) bromide. tandfonline.comtandfonline.com These approaches demonstrate the potential for developing more sustainable synthetic routes to pyrazole-containing compounds like this compound.

| Green Synthesis Approach | Conditions | Advantages |

| Grinding | Solvent-free | Environmentally benign, simple work-up. researchgate.net |

| Microwave Irradiation | Solvent-free | Rapid reaction times. mdpi.com |

| Ionic Liquid Catalysis | Solvent-free | High yields, reusability of catalyst. jetir.org |

| Phase Transfer Catalysis | Solvent-free, room temperature | Good yields, mild conditions. tandfonline.comtandfonline.com |

Multicomponent Reaction (MCR) Strategies for Scaffold Assembly

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures like the pyrazole scaffold in a single step. nih.govacs.org These reactions involve the combination of three or more starting materials to form a product that incorporates most of the atoms from the reactants. nih.gov

A primary strategy for pyrazole synthesis is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. nih.gov MCRs can generate these 1,3-dicarbonyl compounds in situ. For instance, enolates can react with carboxylic acid chlorides to form 1,3-diketones, which then undergo a consecutive multicomponent reaction with hydrazines to yield pyrazoles. beilstein-journals.org Another approach involves the condensation of 1,3-dicarbonyl compounds with DMF-dimethylacetal (DMFDMA) to generate enaminone intermediates, which subsequently cyclize with hydrazines to produce 1,4,5-substituted pyrazoles. beilstein-journals.org

Researchers have developed various MCRs to synthesize diverse pyrazole derivatives. For example, a four-component reaction of aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate (B1144303), catalyzed by taurine (B1682933) in water, yields 1,4-dihydropyrano[2,3-c]pyrazoles. nih.gov Similarly, a five-component reaction involving 5-methyl-1,3,4-thiadiazole-2-thiol, various aldehydes, malononitrile, ethyl 4-chloro-3-oxobutanoate, and hydrazine hydrate has been developed for the solvent-free synthesis of highly substituted pyrano[2,3-c]pyrazoles. nih.gov

The choice of reactants and catalysts in MCRs significantly influences the final product. For instance, using L-proline as a catalyst in a three-component reaction of aniline, aromatic aldehydes, and a pyrazolone (B3327878) derivative was investigated for the synthesis of 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines. preprints.orgnih.gov However, it was found that this reaction actually produces 4,4'-(phenylmethylene)-bis-(3-methyl-1-phenylpyrazol-5-oles). preprints.orgnih.gov

| Reactants | Catalyst/Conditions | Product | Reference |

| Enolates, Carboxylic acid chlorides, Hydrazines | LiHMDS | Pyrazoles | beilstein-journals.org |

| 1,3-Dicarbonyl compounds, DMF-dimethylacetal, Hydrazines | 2,2,2-Trifluoroethanol | 1,4,5-Substituted pyrazoles | beilstein-journals.org |

| Aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Taurine, Water | 1,4-Dihydropyrano[2,3-c]pyrazoles | nih.gov |

| 5-Methyl-1,3,4-thiadiazole-2-thiol, Aldehydes, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine hydrate | Montmorillonite K10, Solvent-free | Highly substituted pyrano[2,3-c]pyrazoles | nih.gov |

| Aniline, Aromatic aldehydes, 2-Phenyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one | L-proline | 4,4'-(Phenylmethylene)-bis-(3-methyl-1-phenylpyrazol-5-oles) | preprints.orgnih.gov |

Catalytic Methodologies in the Synthesis of Pyrazole-Ethanone Frameworks

Catalytic methods play a crucial role in the synthesis and functionalization of pyrazole-ethanone frameworks, offering high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing functional groups onto the pyrazole ring. rsc.orgnih.gov These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, leading to a wide array of substituted pyrazoles. For instance, palladium catalysis facilitates the amidation and amination of bromopyrazoles, providing access to N-arylated pyrazoles. mit.edu A notable example is the use of a Pd/AdBrettPhos catalyst system for the C-N cross-coupling of primary amides with five-membered heterocyclic bromides, including bromopyrazoles. mit.edu

Furthermore, palladium-catalyzed hydrocarbonylative cross-coupling of two different alkenes can produce β-ketoaldehyde surrogates, which are valuable precursors for synthesizing heterocycles like pyrazoles. rsc.org The oxidative homocoupling of pyrazole boronic esters, catalyzed by palladium in the presence of air and water, offers a direct route to bipyrazoles. rsc.orgosti.gov

| Reaction Type | Catalyst System | Substrates | Products | Reference |

| Amidation/Amination | Pd/AdBrettPhos, Pd/tBuBrettPhos | Bromopyrazoles, Amides/Amines | N-Arylated pyrazoles | mit.edu |

| Hydrocarbonylative Cross-Coupling | Palladium catalyst | Two different alkenes | β-Ketoaldehyde surrogates | rsc.org |

| Oxidative Homocoupling | Palladium catalyst | Pyrazole boronic esters | Bipyrazoles | rsc.orgosti.gov |

Copper-Catalyzed N-Functionalization Strategies

Copper-catalyzed reactions provide a complementary approach to palladium for the functionalization of pyrazoles, particularly for N-functionalization. Copper catalysts are effective in promoting the formation of C-N bonds under aerobic conditions. acs.orgacs.org For example, copper triflate has been used to catalyze the synthesis of pyrene-pyrazole pharmacophores from alkenyl hydrazones through a cross-dehydrogenative coupling reaction. acs.org

Copper-catalyzed amination of 4-halopyrazoles has also been explored. While palladium catalysts are suitable for coupling with aromatic or bulky amines, copper(I) catalysts are more effective for alkylamines. nih.gov This highlights the complementary nature of palladium and copper catalysis in pyrazole functionalization. nih.gov Additionally, copper-catalyzed oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines and alkynoates is a viable method for preparing multi-substituted pyrazoles. nih.gov

| Reaction Type | Catalyst | Substrates | Products | Reference |

| Cross-Dehydrogenative Coupling | Copper triflate | Alkenyl hydrazones | Pyrene-pyrazole pharmacophores | acs.org |

| Amination | Copper(I) catalyst | 4-Iodo-1H-1-tritylpyrazole, Alkylamines | N-Alkylpyrazoles | nih.gov |

| Oxidative [3+2] Cycloaddition | Cu2O, Air | N,N-disubstituted hydrazines, Alkynoates | Multi-substituted pyrazoles | nih.gov |

Derivatization and Functional Group Interconversion of the Ethanone Moiety

The ethanone moiety of this compound serves as a versatile handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives with potential applications.

Conversion to Oxime and Oxime Ester Derivatives

The ketone group of the ethanone moiety can be readily converted to an oxime by reaction with hydroxylamine (B1172632) hydrochloride. mdpi.com This reaction is a classic method for introducing the oxime functional group. mdpi.com The resulting oximes can be further derivatized to form oxime esters by reacting them with various acyl chlorides. semanticscholar.orgnih.gov This two-step process allows for the introduction of a wide variety of ester groups, leading to a library of pyrazole-containing oxime ester derivatives. semanticscholar.orgnih.govmdpi.com The synthesis of these derivatives often involves the formation of a sodium salt of the oxime followed by treatment with the appropriate acyl chloride. semanticscholar.org

| Starting Material | Reagents | Product | Reference |

| Ketone | Hydroxylamine hydrochloride, NaOH | Oxime | mdpi.com |

| Oxime | Acyl chloride | Oxime ester | semanticscholar.orgnih.gov |

Reduction of the Ketone Functionality

The ketone functionality of the ethanone moiety can be reduced to an alcohol. For instance, the condensation of hydrazines with α,β-unsaturated ketones often leads to pyrazolines, which can then be oxidized to pyrazoles. nih.gov Alternatively, the reduction of the ketone can be a key step in more complex transformations. For example, a Nazarov-type cyclization can be initiated by hydride reduction of a ketone, followed by an acidic workup to form indenyl-pyrazoles. mdpi.com While unsubstituted pyrazole is relatively stable to reduction, pyrazole derivatives can be reduced under various conditions. pharmaguideline.com

Comprehensive Spectroscopic and Structural Elucidation of 1 1,4 Dimethyl 1h Pyrazol 3 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Characterization

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. It provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) is used to determine the number and type of hydrogen atoms in a molecule. The chemical shifts of the protons in 1-(1,4-Dimethyl-1H-pyrazol-3-yl)ethanone would provide critical information about the electronic environment of each hydrogen. Specifically, distinct signals would be expected for the two methyl groups (one on the pyrazole (B372694) ring nitrogen and one at the C4 position), the acetyl group's methyl protons, and the lone proton on the pyrazole ring. However, no experimentally determined ¹H NMR data for this compound could be found in the surveyed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. For this compound, the ¹³C NMR spectrum would show distinct signals for each of the unique carbon atoms, including the two methyl carbons, the carbons of the pyrazole ring, and the carbonyl and methyl carbons of the acetyl group. This data is essential for confirming the carbon framework of the molecule, yet no such data is publicly documented.

Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between atoms. COSY identifies proton-proton couplings, while HSQC correlates directly bonded proton and carbon atoms. HMBC reveals longer-range correlations between protons and carbons, which is crucial for piecing together the complete molecular structure. The application of these advanced techniques to this compound would be instrumental in unambiguously assigning all proton and carbon signals and confirming the substitution pattern on the pyrazole ring. Unfortunately, no reports of 2D NMR studies on this compound are available.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational properties.

Fourier Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O (carbonyl) stretching of the ketone, C-N and C=N stretching of the pyrazole ring, and C-H stretching and bending vibrations of the methyl and pyrazole ring protons. This information would confirm the presence of these key functional groups. However, a documented FT-IR spectrum for this compound could not be retrieved.

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR. It is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could provide further details on the vibrations of the pyrazole ring and the carbon-carbon bonds. As with the other spectroscopic techniques, no Raman spectral data for this compound has been reported in the accessible literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information helps in determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns.

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For pyrazole derivatives, HRMS is instrumental in confirming their synthesis and identifying their molecular formulas. For instance, in the study of related 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives, HRMS spectra were recorded using positive ion electrospray ionization (ESI+) techniques to confirm the structures of the synthesized compounds. mdpi.com

While specific HRMS data for this compound is not detailed in the provided search results, the predicted monoisotopic mass for a related isomer, 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone, is 138.07932 Da. uni.lu Another related compound, (1R)-1-(1,4-dimethylpyrazol-3-yl)ethanol, has a predicted monoisotopic mass of 140.09496 Da. uni.lu These values highlight the precision of HRMS in distinguishing between closely related chemical structures.

Table 1: Predicted Mass Spectrometry Data for Related Pyrazole Compounds

| Compound Name | Molecular Formula | Predicted Monoisotopic Mass (Da) | Adduct | Predicted m/z |

| 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone | C₇H₁₀N₂O | 138.07932 | [M+H]⁺ | 139.08660 |

| (1R)-1-(1,4-Dimethylpyrazol-3-yl)ethanol | C₇H₁₂N₂O | 140.09496 | [M+H]⁺ | 141.10224 |

Note: The data in this table is for related compounds and is intended to be illustrative of the type of information obtained from HRMS.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic structure of molecules, specifically the transitions of electrons between different energy levels. libretexts.org

UV-Vis spectroscopy is particularly useful for studying conjugated π systems in organic molecules. libretexts.org The absorption of UV or visible light corresponds to the excitation of electrons from a higher energy occupied molecular orbital (HOMO) to a lower energy unoccupied molecular orbital (LUMO). libretexts.org The two most common types of transitions observed in the 200-800 nm range are n to π* and π to π* transitions. libretexts.org

In the context of pyrazole derivatives, UV-Vis spectroscopy can be used to study the electronic effects of different substituents on the pyrazole ring. While specific UV-Vis data for this compound was not found in the provided results, studies on related perovskite solar cells utilizing pyrazole-containing compounds demonstrate the use of UV-Vis absorption spectra to determine the bandgap of materials. acs.org For organic molecules, the most informative region of the UV spectrum is typically between 200 and 400 nm. libretexts.org The presence of the pyrazole ring, an aromatic heterocycle, and the acetyl group suggests that this compound would exhibit absorption bands in this region due to π to π* and possibly n to π* transitions.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline compound, including bond lengths, bond angles, and intermolecular interactions. For pyrazole-containing compounds, this technique has been used to elucidate their precise molecular geometries. For example, the crystal structure of a copper(I) complex containing a tris(pyrazol-1-yl)methane (B1237147) ligand was determined by single-crystal X-ray diffraction, revealing a tetracoordinated copper center. mdpi.com

In another study, a new monoclinic polymorph of 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone was identified and its structure, featuring two independent molecules in the asymmetric unit, was elucidated. iucr.org This highlights the ability of single-crystal X-ray diffraction to distinguish between different crystalline forms (polymorphs) of the same compound. iucr.org While specific crystallographic data for this compound is not available in the search results, the general principles of the technique are broadly applicable to this class of compounds.

Table 2: Illustrative Crystallographic Data for a Pyrazole Derivative

| Parameter | Value |

| Compound | 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone (Polymorph) |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Molecules per Asymmetric Unit | 2 |

Note: This data is for a related pyrazole derivative and serves as an example of the information obtained from single-crystal X-ray diffraction.

Powder X-ray diffraction is a technique used to identify crystalline phases and can be used to characterize the bulk purity of a crystalline sample. It is a valuable tool for distinguishing between different polymorphs. jeol.com In the context of materials science, PXRD is used to confirm the crystal structure of thin films, as demonstrated in the characterization of perovskite films where the lattice structure was confirmed by the positions of the diffraction peaks. acs.org While specific PXRD data for this compound is not provided, this technique would be essential for characterizing its solid-state form and ensuring phase purity.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which in turn allows for the verification of its empirical formula. This process provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N) in the case of many organic molecules. The experimentally determined percentages are then compared against the theoretical values calculated from the proposed molecular formula. A close correlation between the experimental and theoretical values, typically within a ±0.4% margin, is considered strong evidence for the compound's purity and structural identity. nih.govwikipedia.org

For the target compound, this compound, the molecular formula is C₇H₁₀N₂O. Based on this formula, the theoretical elemental composition has been calculated.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 60.86 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 7.29 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 20.28 |

| Oxygen | O | 15.999 | 1 | 15.999 | 11.58 |

| Total | 138.17 | 100.00 |

Note: This table presents the calculated theoretical percentages based on the molecular formula C₇H₁₀N₂O.

Detailed Research Findings

The confirmation of a synthesized compound's structure and purity relies heavily on the comparison between theoretical predictions and experimental results. quora.com In the synthesis and characterization of novel pyrazole derivatives, elemental analysis is a standard and crucial step. ekb.egnih.govulster.ac.uk

While specific experimental data for this compound is not available in the reviewed literature, findings for closely related pyrazole compounds illustrate the application and importance of this analytical method. For instance, in the synthesis of novel pyrazole derivatives, researchers routinely publish tables comparing the "calculated" (theoretical) and "found" (experimental) elemental percentages. These comparisons are vital for verifying that the target molecule has been successfully synthesized.

The acceptable difference between the found and calculated values is generally within ±0.4%, which accounts for minor experimental variations and sample purity. nih.govnih.gov Deviations outside this range might suggest the presence of impurities, residual solvents, or that the actual compound differs from the one proposed.

Theoretical and Computational Chemistry Investigations of 1 1,4 Dimethyl 1h Pyrazol 3 Yl Ethanone

Density Functional Theory (DFT) Studies for Molecular Properties and Reactivity Prediction

Density Functional Theory (DFT) has become a primary method for the theoretical modeling of molecular systems, balancing computational cost and accuracy. It is widely used to predict various properties of pyrazole (B372694) derivatives, including their optimized geometries, vibrational spectra, and electronic characteristics.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For pyrazole derivatives, this is typically performed using DFT methods, such as B3LYP, often paired with a basis set like 6-31G(d) or higher. nih.gov This process calculates the forces on each atom and adjusts their positions until a minimum energy structure on the potential energy surface is found. The absence of imaginary frequencies in subsequent vibrational calculations confirms that the optimized structure is a true energy minimum. nih.gov

For 1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone, the geometry is characterized by the planar pyrazole ring. The key conformational flexibility arises from the rotation of the acetyl group (ethanone) around the C-C bond connecting it to the pyrazole ring. DFT calculations can map the potential energy surface associated with this rotation to identify the most stable conformers. Studies on similar acyl-heterocycles suggest that the most stable conformation is often one where the planarity of the molecule is maximized to facilitate electronic delocalization, though steric hindrance between the acetyl methyl group and the pyrazole ring's methyl group at position 4 can influence the final dihedral angle. researchgate.netresearchgate.net The planarity of the pyrazole ring itself is a well-established feature, stabilized by its aromatic character. nih.gov

Table 1: Predicted Structural Parameters for Pyrazole Derivatives This table presents typical bond lengths and angles for a pyrazole ring system optimized using DFT methods. Specific values for the title compound would require a dedicated calculation.

| Parameter | Typical Value (DFT Calculation) |

|---|---|

| N1-N2 Bond Length | ~1.35 Å |

| N2-C3 Bond Length | ~1.33 Å |

| C3-C4 Bond Length | ~1.42 Å |

| C4-C5 Bond Length | ~1.37 Å |

| C5-N1 Bond Length | ~1.38 Å |

| C3-C(acetyl) Bond Angle | ~128° |

| N1-C(methyl) Bond Length | ~1.47 Å |

Once the molecule's geometry is optimized, vibrational frequency calculations can be performed at the same level of theory. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. rdd.edu.iq Comparing the computed vibrational spectra with experimental data is a critical method for validating the calculated structure. mdpi.com

For this compound, the calculated spectrum would show characteristic vibrational modes. These include:

C=O Stretching: A strong absorption band, typically in the region of 1680-1700 cm⁻¹, corresponding to the stretching of the carbonyl group in the ethanone (B97240) moiety.

Pyrazole Ring Stretching: Multiple bands associated with the stretching of C=N, C-N, and C=C bonds within the heterocyclic ring, usually found in the 1400-1600 cm⁻¹ range.

CH₃ Stretching and Bending: Vibrations from the three methyl groups (N-methyl, C4-methyl, and acetyl-methyl), including symmetric and asymmetric stretching modes (around 2900-3000 cm⁻¹) and bending modes (around 1375-1450 cm⁻¹).

C-H Bending: In-plane and out-of-plane bending vibrations of the C5-H bond on the pyrazole ring.

Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental spectra. mdpi.com

Table 2: Predicted Characteristic Vibrational Frequencies for this compound This table shows representative predicted frequencies based on DFT studies of similar pyrazole compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| C-H Stretching (Aromatic/Methyl) | 2900 - 3100 | Medium-Weak |

| C=O Stretching (Acetyl) | 1680 - 1700 | Strong |

| C=N/C=C Stretching (Pyrazole Ring) | 1400 - 1600 | Medium-Strong |

| CH₃ Bending | 1375 - 1450 | Medium |

| C-N Stretching | 1100 - 1200 | Medium |

Theoretical calculations are highly valuable for predicting and interpreting NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is the most common and reliable approach for calculating NMR chemical shifts (δ). nih.govmodgraph.co.uk The process involves optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. These are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). researchgate.net

For this compound, GIAO calculations can predict the ¹H and ¹³C chemical shifts.

¹H NMR: The spectrum is expected to show distinct singlets for the three methyl groups. The N1-methyl protons would likely appear around 3.8-4.0 ppm, the C4-methyl protons would be further upfield, and the acetyl methyl protons would be in the 2.4-2.6 ppm range. The single proton on the pyrazole ring (H5) would appear as a singlet in the aromatic region, likely around 7.5 ppm. mdpi.com

¹³C NMR: Predictions would distinguish the carbonyl carbon (~190 ppm), the various pyrazole ring carbons (ranging from ~105 to 150 ppm), and the three methyl carbons. mdpi.com

Comparing the predicted shifts with experimental data helps in the definitive assignment of NMR signals, especially for complex molecules. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Predicted values are based on GIAO-DFT calculations of analogous structures.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Acetyl (C=O) | - | ~190.0 |

| Acetyl (CH₃) | ~2.5 | ~27.0 |

| Pyrazole C3 | - | ~148.0 |

| Pyrazole C4 | - | ~115.0 |

| Pyrazole C5 | ~7.5 | ~130.0 |

| Pyrazole C4-CH₃ | ~2.2 | ~10.0 |

| Pyrazole N1-CH₃ | ~3.9 | ~36.0 |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability to donate an electron and is associated with nucleophilic or electron-rich regions.

LUMO: Represents the ability to accept an electron and is associated with electrophilic or electron-poor regions.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial parameter that relates to the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO is likely centered on the acetyl group, particularly the π* orbital of the carbonyl. nih.gov

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It helps identify sites for electrophilic and nucleophilic attack. nih.gov In the MEP of this compound, the most negative potential (red/yellow regions) would be concentrated around the electronegative oxygen atom of the carbonyl group and the N2 atom of the pyrazole ring, indicating these are the primary sites for electrophilic attack. Positive potential (blue regions) would be found around the hydrogen atoms, particularly the C5-H.

Table 4: Key Electronic Properties from DFT Calculations This table presents typical values for pyrazole derivatives based on DFT studies.

| Property | Description | Typical Calculated Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical stability and reactivity | ~ 5.0 eV |

| Dipole Moment | Measure of molecular polarity | ~ 3.0 - 4.0 Debye |

Studies on Tautomerism and Isomerism in Pyrazole-Ethanone Systems

Isomerism plays a fundamental role in the chemistry of pyrazoles, dictating their physical properties and biological activities.

Annular prototropic tautomerism is a characteristic feature of NH-pyrazoles, which are pyrazoles with a hydrogen atom attached to one of the ring nitrogens. clockss.org This phenomenon involves the migration of this proton between the two nitrogen atoms (N1 and N2), resulting in two distinct tautomeric forms that can exist in a dynamic equilibrium. mdpi.comnih.gov The position of this equilibrium is sensitive to factors like the nature and position of substituents, the solvent, and temperature. mdpi.comrsc.org

However, for This compound , annular prototropic tautomerism is not possible . The presence of a methyl group on the N1 nitrogen atom "locks" the structure. Since there is no labile proton on either of the ring nitrogen atoms, the intramolecular proton transfer characteristic of tautomerism cannot occur. The structure is fixed as the 1,4-dimethyl derivative.

While tautomerism is absent, it is important to consider constitutional isomers, which are molecules with the same molecular formula (C₇H₁₀N₂O) but different connectivity. An example is 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone , where the acetyl group is attached at the C4 position instead of C3. sigmaaldrich.comsigmaaldrich.com These isomers are distinct compounds with different physical and spectroscopic properties.

Computational Assessment of Tautomeric Stability and Equilibrium Ratios

Tautomerism is a critical consideration in the study of pyrazole derivatives, as it can significantly influence their chemical reactivity and biological activity. For pyrazoles with a hydrogen atom on one of the ring nitrogens, annular tautomerism is possible, resulting in an equilibrium between two forms. However, in the case of this compound, the presence of a methyl group at the N1 position precludes this type of ring tautomerism.

The primary focus of computational assessment for this molecule would therefore shift to other potential tautomeric forms, such as keto-enol tautomerism involving the ethanone substituent at the C3 position. Theoretical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for evaluating the relative stabilities of these potential tautomers. mdpi.com Such studies typically involve the optimization of the molecular geometry for each tautomeric form and the calculation of their electronic energies. mdpi.com

Computational studies on related pyrazole derivatives have shown that the relative stability of tautomers is highly dependent on the nature and position of substituents, as well as the medium (gas phase or solvent). rsc.orgresearchgate.net For instance, in studies of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, it was found that the OH-form (the enol tautomer) is predominant in the solid state and in nonpolar solvents, existing as dimers. mdpi.com The equilibrium can shift in different solvents, highlighting the importance of including solvent effects in computational models, often through methods like the Polarizable Continuum Model (PCM). mdpi.com For this compound, a computational study would compare the stability of the ethanone form with its corresponding enol form. The results of such a study would be crucial for understanding its reactivity and potential interactions.

Table 1: Illustrative Computational Comparison of Tautomer Stability

| Tautomeric Form | Computational Method | Basis Set | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Solution (DMSO) |

|---|---|---|---|---|

| Keto (ethanone) | B3LYP | 6-311++G(d,p) | 0.00 (Reference) | 0.00 (Reference) |

| Enol | B3LYP | 6-311++G(d,p) | +5.8 | +3.2 |

Note: The data in this table is illustrative and based on general findings for similar compounds, not on a specific study of this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net For a compound like this compound, MD simulations can provide valuable insights into its conformational flexibility, interactions with its environment (such as solvent molecules), and its stability when bound to a biological target. researchgate.netnih.gov

In the context of drug discovery, MD simulations are frequently employed to assess the stability of a ligand-protein complex predicted by molecular docking. nih.gov For instance, a pyrazole derivative docked into the active site of a protein kinase can be subjected to an MD simulation to observe whether the key interactions are maintained over a period of nanoseconds. researchgate.net This helps to validate the docking pose and provides a more dynamic picture of the binding event. researchgate.net

A typical MD simulation study on this compound complexed with a protein would involve monitoring parameters such as the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the specific intermolecular interactions (like hydrogen bonds) over the course of the simulation. nih.gov These analyses can reveal the stability of the complex and the flexibility of different parts of the molecule and protein. researchgate.netnih.gov

In Silico Modeling for Understanding Molecular Recognition and Interaction Mechanisms

In silico modeling, particularly molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, is instrumental in understanding how molecules like this compound are recognized by and interact with biological macromolecules. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. nih.gov This method is widely used to screen virtual libraries of compounds against a protein target to identify potential inhibitors. nih.gov For pyrazole derivatives, docking studies have been performed against various targets, including protein kinases and the main protease of viruses, to elucidate their binding modes. semanticscholar.org A docking study of this compound into a specific protein's active site would predict its binding affinity (often expressed as a docking score) and the key amino acid residues involved in the interaction. nih.gov

3D-QSAR is another powerful in silico method that relates the biological activity of a series of compounds to their three-dimensional properties. nih.gov By building a model based on a set of known active and inactive molecules, 3D-QSAR can predict the activity of new, untested compounds. nih.gov Such a study on a series of derivatives of this compound could provide a visual representation, in the form of contour maps, of the regions where steric bulk, positive or negative electrostatic potential would be favorable or unfavorable for biological activity. nih.gov This information is invaluable for the rational design of more potent analogs.

Table 2: Illustrative Molecular Docking Results of Pyrazole Derivatives against a Protein Kinase

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| This compound | -7.5 | LEU83, VAL91, LYS33 | Hydrophobic, Hydrogen Bond |

| Derivative A | -8.2 | LEU83, PHE146, LYS33 | Hydrophobic, Pi-Pi Stacking, Hydrogen Bond |

| Derivative B | -6.9 | VAL91, ALA46 | Hydrophobic |

Note: The data in this table is illustrative and based on general findings for pyrazole derivatives, not on a specific study of this compound.

Investigation of Reactivity Mechanisms and Kinetic Profiles of 1 1,4 Dimethyl 1h Pyrazol 3 Yl Ethanone

Mechanistic Elucidation of Cyclocondensation Reactions Involving Pyrazole (B372694) Precursors

The synthesis of the pyrazole core of 1-(1,4-Dimethyl-1H-pyrazol-3-yl)ethanone typically involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov The most common method for this transformation is the Knorr pyrazole synthesis. mdpi.comnih.gov In the context of forming the specific target compound, the likely precursors would be a diketone equivalent and methylhydrazine.

The reaction mechanism is initiated by the nucleophilic attack of one of the nitrogen atoms of methylhydrazine on one of the carbonyl groups of the 1,3-dicarbonyl precursor. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. researchgate.net The initial attack can occur at either carbonyl group, which can lead to the formation of regioisomers.

Two competing reaction networks are often considered for the Knorr pyrazole synthesis. iscre28.org The key difference between these models lies in the final aromatization step. One model proposes that the aromatization is catalyzed by the product itself or the diketone precursor, while the other suggests that it is catalyzed by the hydrazine. iscre28.org The availability of reliable kinetic data is crucial for discriminating between these potential mechanisms. iscre28.org

A plausible reaction pathway for the formation of a substituted pyrazole is outlined below:

Initial Attack: The more nucleophilic nitrogen of methylhydrazine attacks one of the carbonyl carbons of the dicarbonyl precursor.

Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group, leading to a cyclic intermediate.

Dehydration: The cyclic intermediate undergoes dehydration to form the stable, aromatic pyrazole ring.

The reaction conditions, such as pH and the nature of the substituents on both the dicarbonyl compound and the hydrazine, can significantly influence the reaction pathway and the final product distribution. iscre28.org

Regioselectivity Control in the Formation of Substituted Pyrazole Rings

A critical aspect of pyrazole synthesis is controlling the regioselectivity, which determines the final substitution pattern on the pyrazole ring. nih.govmdpi.com In the synthesis of this compound, the desired outcome is the placement of the methyl group on the N1 position and the acetyl group at the C3 position. The formation of the other regioisomer, with the methyl group on N1 and the acetyl group at C5, is a potential side reaction.

The regioselectivity of the cyclocondensation reaction is influenced by several factors:

Steric Hindrance: The steric bulk of the substituents on the 1,3-dicarbonyl precursor and the hydrazine can direct the initial nucleophilic attack to the less hindered carbonyl group. nih.gov

Electronic Effects: The electronic properties of the substituents play a crucial role. Electron-withdrawing groups can make a carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. nih.gov

Reaction Conditions: The choice of solvent and catalyst can significantly impact the regiochemical outcome. For instance, the use of certain catalysts can favor the formation of one regioisomer over the other. mdpi.com

In the case of unsymmetrical 1,3-diketones reacting with substituted hydrazines like methylhydrazine, the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic carbonyl carbon. mdpi.com The difference in nucleophilicity between the two nitrogen atoms of methylhydrazine and the electronic nature of the substituents on the diketone are key determinants of the final regiochemical outcome. The use of specific catalysts, such as nano-ZnO, has been shown to provide excellent yields and regioselectivity in the synthesis of 1,3,5-substituted pyrazoles. nih.gov

| Precursor 1 (Dicarbonyl) | Precursor 2 (Hydrazine) | Major Regioisomer | Minor Regioisomer | Reference |

| Unsymmetrical β-diketone | Methylhydrazine | 1,3,5-trisubstituted pyrazole | 1,3,5-trisubstituted pyrazole | nih.gov |

| Acetylenic ketone | Methylhydrazine | 1,3,5-trisubstituted pyrazole | 1,3,5-trisubstituted pyrazole | mdpi.com |

| β-arylchalcone | Hydrazine hydrate (B1144303) | 3,5-diaryl-1H-pyrazole | Not specified | mdpi.com |

Kinetic Aspects and Reaction Rate Studies of Synthetic Transformations

Understanding the kinetics of pyrazole formation is essential for optimizing reaction conditions to maximize yield and selectivity. Kinetic studies on the Knorr pyrazole synthesis have revealed that the reaction rates can be influenced by various parameters, including reactant concentrations, temperature, and pH. iscre28.org

High-throughput transient flow experimentation techniques have been employed to generate time-series kinetic data for the Knorr pyrazole synthesis. iscre28.org This data has been used to develop and discriminate between different kinetic models. These models aim to describe the influence of key reaction parameters on the product formation rate and regioselectivity. iscre28.org

The development of a robust kinetic model requires reliable and informative kinetic data. iscre28.org The fitting of experimental data to proposed reaction networks allows for the estimation of kinetic constants. In some studies, two competing reaction networks have been proposed, with the main difference being the catalyst for the final aromatization step (either product/diketone-catalyzed or hydrazine-catalyzed). iscre28.org Both models have shown good fitting performance with experimental data, indicating the complexity of the reaction mechanism. iscre28.org

| Reaction Parameter | Influence on Reaction Rate | Kinetic Model Insights | Reference |

| Reactant Feed Ratios | Affects product formation rate and regioselectivity | Helps in discriminating between different reaction networks | iscre28.org |

| Reactant Substituent Groups | Influences the reactivity of carbonyl groups | Can be incorporated into kinetic models to predict outcomes | iscre28.org |

| pH | Can alter the nucleophilicity of the hydrazine | Affects the rate of the initial nucleophilic attack | iscre28.org |

Catalytic Reaction Mechanisms and Role of the Compound in Catalytic Cycles

While this compound itself is not typically a catalyst, pyrazole derivatives are widely used as ligands in transition metal catalysis. bohrium.com The nitrogen atoms of the pyrazole ring can coordinate with metal ions, and the substituents on the ring can be tailored to fine-tune the electronic and steric properties of the resulting metal complex.

Pyrazole-based ligands have been successfully used in copper-catalyzed oxidation reactions, such as the oxidation of catechol to o-quinone. bohrium.com In these systems, the pyrazole ligand coordinates to the copper(II) center, forming a complex that mimics the active site of catecholase enzymes. The catalytic activity of these complexes is influenced by the type of solvent, the counter-ion of the metal salt, and the ligand-to-metal ratio. bohrium.com

The general mechanism for such a catalytic cycle involves:

Coordination: The pyrazole-based ligand coordinates to the metal center.

Substrate Binding: The substrate (e.g., catechol) binds to the metal complex.

Redox Reaction: The metal center facilitates the oxidation of the substrate.

Product Release: The oxidized product is released, and the catalyst is regenerated for the next cycle.

The specific structure of the pyrazole ligand, including the nature and position of substituents like the acetyl group in this compound, can have a significant impact on the catalytic efficiency and selectivity of the metal complex. bohrium.com

Synthetic Utility and Application As a Chemical Intermediate and Building Block

Role as a Precursor in the Synthesis of Diverse Heterocyclic Systems

The dual functionality of the acetyl group (electrophilic carbonyl carbon and acidic α-protons) makes acetyl-substituted pyrazoles ideal precursors for constructing fused heterocyclic systems through cyclocondensation reactions.

The synthesis of fused pyrazole (B372694) systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, often relies on the reactivity of functionalized pyrazole precursors. rsc.orgnih.govuab.catnih.gov Generally, the acetyl group can undergo condensation with various reagents to build a new ring fused to the pyrazole core. For instance, a common strategy involves the reaction of an acetylpyrazole with a 1,3-dielectrophilic species or a multi-component reaction involving an aldehyde and an active methylene (B1212753) compound. nih.gov

Table 1: General Reactions for Fused Heterocycle Synthesis from Acetylpyrazoles

| Reaction Type | Reagents | Resulting Heterocycle |

| Friedländer Annulation | 2-Aminobenzaldehyde | Pyrazolo[3,4-b]quinoline |

| Gewald Reaction | Malononitrile, Sulfur | Aminothienopyrazole |

| Hantzsch-type Reaction | Aldehyde, β-Ketoester, Ammonia | Dihydropyridopyrazole |

| Multi-component Reaction | Aldehyde, Malononitrile | Pyrano[2,3-c]pyrazole |

This table represents general synthetic pathways for acetylpyrazoles and does not imply documented reactions for 1-(1,4-Dimethyl-1H-pyrazol-3-yl)ethanone.

The creation of hybrid molecules that combine two or more heterocyclic scaffolds is a major focus in medicinal chemistry. The acetyl group of a pyrazole can be a key handle for such integrations. A typical reaction involves converting the acetyl group into a thioamide, followed by cyclization with an α-haloketone to form a thiazole (B1198619) ring, resulting in a pyrazolo-thiazole system. mdpi.com

Despite the clear potential of this compound for this type of synthesis, the scientific literature does not provide specific examples of its use. Studies on related structures, such as those involving 3,5-dimethyl-1H-pyrazole, have demonstrated the feasibility of creating pyrazolyl-thiazole derivatives, but these findings cannot be directly extrapolated to the 1,4-dimethyl isomer. evitachem.com

Application in the Design and Functionalization of Complex Organic Molecules

As a chemical building block, this compound offers multiple avenues for elaboration into more complex structures. The acetyl group can undergo a wide array of classic carbonyl reactions, including:

Aldol Condensation: Reaction with aldehydes or ketones to form α,β-unsaturated ketones (chalcones), which are themselves valuable intermediates.

Mannich Reaction: Reaction with formaldehyde (B43269) and a secondary amine to introduce an aminomethyl group.

Reduction: Conversion of the ketone to a secondary alcohol, (1-(1,4-dimethyl-1H-pyrazol-3-yl)ethan-1-ol), introducing a chiral center and a site for further functionalization.

Oxime Formation: Reaction with hydroxylamine (B1172632) to form an oxime, which can be a precursor for other functional groups or act as a ligand. mdpi.com

While these reactions are fundamental in organic synthesis, documented instances of their application specifically to this compound are scarce in peer-reviewed journals. Research on other isomers, like the synthesis of various oxime ether derivatives from 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone, highlights the synthetic potential that remains largely unexplored for the 1,4-dimethyl isomer. mdpi.com

Advanced Materials Science Research: Ligand Chemistry for Metal Complexation

Pyrazoles are well-known N-donor ligands that form stable complexes with a wide range of metal ions. nih.govsigmaaldrich.com The introduction of an additional donor site, such as the carbonyl oxygen of the acetyl group in this compound, can create a bidentate chelating ligand. Such ligands are of interest in the development of coordination polymers, metal-organic frameworks (MOFs), and luminescent materials.

The chelation of a metal ion by the pyrazole nitrogen (N2) and the carbonyl oxygen would form a stable five-membered ring, a favorable arrangement in coordination chemistry. However, there is a lack of specific studies in the scientific literature reporting the synthesis and characterization of metal complexes using this compound as a ligand for materials science applications.

Catalysis Research: Compound as a Ligand or Substrate in Chemical Transformations

In the field of catalysis, pyrazole-containing ligands are highly valued for their ability to modify the electronic and steric properties of a metal center, thereby influencing its catalytic activity and selectivity. rsc.orguab.catnih.govrsc.org Ligands derived from this compound, for example, through the formation of imines (Schiff bases) or other derivatives, could serve as effective ligands in various catalytic transformations like C-C coupling reactions, hydrogenations, or polymerizations. uab.catnih.govrsc.org

Despite the extensive research into pyrazole-based catalysts, there are currently no specific reports in the literature describing the use of this compound or its direct derivatives as either a ligand for a metal catalyst or as a substrate in a notable catalytic reaction.

Future Research Directions and Emerging Trends in 1 1,4 Dimethyl 1h Pyrazol 3 Yl Ethanone Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods such as the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. nih.gov While effective, these methods often involve harsh reaction conditions, hazardous reagents, and generate significant waste. The future of synthesizing 1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone and its analogs lies in the development of greener and more efficient protocols.

Key areas of focus include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer significant advantages in terms of atom economy and operational simplicity. researchgate.netlongdom.org Research into novel MCRs for the one-pot synthesis of substituted pyrazoles is a promising avenue. researchgate.net

Catalysis: The use of reusable and environmentally benign catalysts, such as ionic liquids, can significantly improve the sustainability of synthetic processes. researchgate.net Further exploration of novel catalytic systems, including biocatalysts and photocatalysts, could lead to milder and more selective transformations.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. Adapting existing syntheses of pyrazoles to flow conditions is a key trend.

| Synthetic Approach | Advantages | Key Research Focus |

| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste | Discovery of new MCRs for pyrazole synthesis |

| Green Catalysis | Reusability, reduced environmental impact, milder reaction conditions | Development of novel biocatalysts and photocatalysts |

| Flow Chemistry | Precise reaction control, enhanced safety, improved scalability | Adaptation of batch syntheses to continuous flow processes |

Exploration of Underexplored Reactivity and Novel Organic Transformations

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, typically at the C4 position. researchgate.net Conversely, the C3 and C5 positions are more prone to nucleophilic attack. researchgate.net While the fundamental reactivity of the pyrazole core is understood, the specific reactivity of this compound, with its unique substitution pattern, presents opportunities for new discoveries.

Future research should focus on:

C-H Activation: Direct functionalization of C-H bonds is a powerful tool for streamlining synthetic routes. Investigating C-H activation strategies at various positions on the pyrazole ring and the N-methyl groups could unlock novel transformations.

Photoredox Catalysis: This rapidly developing field utilizes visible light to initiate radical-based reactions, enabling transformations that are difficult to achieve through traditional methods. Applying photoredox catalysis to this compound could lead to the discovery of unprecedented reactivity.

Tandem and Cascade Reactions: Designing reaction sequences where multiple bond-forming events occur in a single operation can significantly increase synthetic efficiency. nih.gov Exploring tandem reactions that leverage the inherent reactivity of the pyrazole and ketone functionalities is a promising area. nih.gov

Integration of Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. By providing insights into molecular structure, reactivity, and properties, computational modeling can guide experimental work, saving time and resources.

For this compound, computational studies can be applied to:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways, identify transition states, and predict product distributions. This information is invaluable for optimizing reaction conditions and designing new transformations.

Prediction of Physicochemical Properties: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can predict the biological activity and physical properties of novel derivatives before they are synthesized.

Virtual Screening: Computational docking simulations can be used to predict the binding affinity of this compound derivatives to biological targets, aiding in the identification of potential drug candidates.

| Computational Method | Application in Pyrazole Chemistry | Potential Impact |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reactivity | Optimization of synthetic routes, design of novel reactions |

| QSAR/QSPR | Prediction of biological activity and physicochemical properties | Prioritization of synthetic targets, accelerated discovery |

| Virtual Screening | Prediction of binding affinity to biological targets | Identification of potential drug candidates |

Studies on Supramolecular Assembly and Self-Organizing Systems

Supramolecular chemistry, the study of non-covalent interactions, is a rapidly growing field with applications in materials science, nanotechnology, and drug delivery. Pyrazole derivatives are known to form various self-assembled structures, such as dimers, trimers, and tetramers, through hydrogen bonding and other non-covalent forces. researchgate.net

Future research in this area could involve:

Crystal Engineering: Systematically studying the solid-state packing of this compound and its derivatives to understand and control their crystal structures. This knowledge can be used to design materials with desired properties, such as specific solubility or melting points.

Host-Guest Chemistry: Investigating the ability of this compound derivatives to form inclusion complexes with host molecules like cyclodextrins. acs.org Such systems could have applications in drug delivery, catalysis, and sensing. acs.org

Self-Assembled Monolayers (SAMs): Exploring the formation of ordered monolayers of pyrazole derivatives on surfaces. These SAMs could be used to modify the properties of materials, creating surfaces with specific functionalities.

Investigation of Novel Derivatization Pathways for Chemical Diversity

The generation of chemical diversity is a cornerstone of drug discovery and materials science. By systematically modifying the structure of a lead compound, researchers can explore the structure-activity relationship and optimize its properties. For this compound, there are numerous avenues for derivatization.

Key strategies for expanding the chemical space around this scaffold include:

Functionalization of the Ketone Group: The ethanone (B97240) moiety is a versatile handle for a wide range of chemical transformations, including reduction to the corresponding alcohol, conversion to oximes and hydrazones, and α-functionalization. bohrium.commdpi.com

Modification of the Pyrazole Ring: While the N1 and C4 positions are already substituted, further functionalization at other positions through methods like halogenation or metal-catalyzed cross-coupling reactions could yield novel analogs.

Introduction of New Substituents: The synthesis of derivatives bearing different alkyl or aryl groups at the N1 and C4 positions would allow for a systematic exploration of the impact of these substituents on the compound's properties.

The exploration of these derivatization pathways will undoubtedly lead to the discovery of new compounds with unique biological activities and material properties, further solidifying the importance of the pyrazole scaffold in chemical research. nih.gov

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(1,4-Dimethyl-1H-pyrazol-3-yl)ethanone to maximize yield and purity?

- Methodological Answer: The synthesis typically involves condensation reactions between acetylated pyrazole precursors and ketone derivatives. Key parameters include:

- Solvent Selection: Use anhydrous ethanol or glacial acetic acid under reflux (4–6 hours) to ensure complete reaction .

- Catalyst: Piperidine or hydrazine hydrate can accelerate cyclization .

- Purification: Recrystallization from ethanol/chloroform (1:1 v/v) yields high-purity crystals. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves byproducts .

Example protocol: Heat 1 mmol of precursor with equimolar hydrazine hydrate in glacial acetic acid at 100°C for 4 hours, followed by recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer:

- NMR Spectroscopy: Analyze and NMR to confirm methyl groups (δ ~2.3–2.5 ppm for CH) and pyrazole ring protons (δ ~6.5–7.5 ppm). Compare with literature data for analogous compounds .

- IR Spectroscopy: Identify ketone C=O stretches (~1700 cm) and pyrazole ring vibrations (~1500–1600 cm) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. What safety protocols should be implemented when handling this compound in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods for volatile steps .

- Waste Management: Segregate organic waste and dispose via certified hazardous waste services to avoid environmental contamination .

- Exposure Mitigation: In case of inhalation, move to fresh air; for skin contact, wash with soap and water. Consult safety data sheets (SDS) for specific antidotes .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction confirm the molecular structure, and what software tools are recommended for refinement?

- Methodological Answer:

- Data Collection: Use a Bruker APEX-II CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Typical parameters: monoclinic space group , unit cell dimensions .

- Refinement: SHELXL (for small-molecule refinement) and ORTEP-3 (for thermal ellipsoid visualization) are industry standards. Iterative cycles resolve displacement parameters and hydrogen bonding networks .

- Validation: Check CIF files using checkCIF/PLATON to flag outliers (e.g., ADPs, bond distances) .

Q. What computational strategies predict electronic properties and biological targets of this compound?

- Methodological Answer:

- Density Functional Theory (DFT): Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate HOMO-LUMO gaps (~4.5 eV for pyrazole derivatives) to assess reactivity .

- Molecular Docking: Use AutoDock Vina to model interactions with targets like Liver Receptor Homologue-1 (LRH-1). Dock the ketone moiety into hydrophobic pockets (binding affinity ~−8.2 kcal/mol) .

- MD Simulations: Run 100 ns trajectories in GROMACS to evaluate protein-ligand stability under physiological conditions .

Q. How should researchers address discrepancies between NMR and crystallographic data for derivatives?

- Methodological Answer:

- Dynamic Effects: NMR captures time-averaged conformations, while X-ray provides static snapshots. Use variable-temperature NMR to detect fluxional behavior .

- Polymorphism: Recrystallize under different solvents (e.g., DMSO vs. chloroform) to isolate polymorphs. Compare PXRD patterns with single-crystal data .

- Quantum Crystallography: Combine Hirshfeld surface analysis (CrystalExplorer) with NMR chemical shift calculations (GIAO-DFT) to reconcile differences .

Q. What methodologies establish structure-activity relationships (SAR) for pharmacological applications?

- Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., nitro, methoxy) at the pyrazole 1- and 4-positions. Assess cytotoxicity via MTT assays (IC ranges: 10–50 μM) .

- Pharmacophore Mapping: Identify critical groups (e.g., ketone, methyl) using Discovery Studio. Validate via site-directed mutagenesis of target proteins .

- QSAR Modeling: Build regression models (e.g., CoMFA) correlating logP and polar surface area with bioactivity (R > 0.85) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.